molecular formula C7H17Cl2N3O3S B13556585 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride

1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride

Cat. No.: B13556585
M. Wt: 294.20 g/mol
InChI Key: PVUDNRZCENEEGY-UHFFFAOYSA-N
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Description

1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a chlorinated propanol moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic properties .

Preparation Methods

The synthesis of 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride involves several steps, typically starting with the preparation of the piperazine derivative. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorinated propanol moiety can participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic benefits .

Properties

Molecular Formula

C7H17Cl2N3O3S

Molecular Weight

294.20 g/mol

IUPAC Name

N-(3-chloro-2-hydroxypropyl)piperazine-1-sulfonamide;hydrochloride

InChI

InChI=1S/C7H16ClN3O3S.ClH/c8-5-7(12)6-10-15(13,14)11-3-1-9-2-4-11;/h7,9-10,12H,1-6H2;1H

InChI Key

PVUDNRZCENEEGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCC(CCl)O.Cl

Origin of Product

United States

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